molecular formula C12H16ClNO B8802890 4-chloro-N-(2-phenylethyl)butanamide CAS No. 105522-45-0

4-chloro-N-(2-phenylethyl)butanamide

Cat. No.: B8802890
CAS No.: 105522-45-0
M. Wt: 225.71 g/mol
InChI Key: SQPOBCKXGMGMDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(2-phenylethyl)butanamide is a chloro-substituted butanamide derivative characterized by a butanamide backbone with a 2-phenylethyl group attached to the nitrogen atom and a chlorine atom at the fourth carbon of the butanoyl chain. Chlorinated amides are frequently explored in medicinal chemistry for their enhanced lipophilicity and metabolic stability, making this compound a candidate for further pharmacological investigation .

Properties

CAS No.

105522-45-0

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

4-chloro-N-(2-phenylethyl)butanamide

InChI

InChI=1S/C12H16ClNO/c13-9-4-7-12(15)14-10-8-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,14,15)

InChI Key

SQPOBCKXGMGMDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCCCl

Origin of Product

United States

Comparison with Similar Compounds

Chloro-Substituted Butanamides

Chloro-substituted butanamides vary in aromatic substituents and chlorine positioning, significantly impacting their properties:

Compound Name Molecular Formula Molecular Weight logP Key Substituents Biological/Regulatory Notes Reference
4-Chloro-N-(5-chloro-2-methylphenyl)butanamide C₁₁H₁₂Cl₂NO 246.13 2.65 Dichloro, methylphenyl High lipophilicity; potential intermediate in drug synthesis
4-Chloro-N-(3-methylphenyl)butanamide C₁₁H₁₄ClNO 211.69 N/A Methylphenyl, chloro Simpler structure; used in organic synthesis
4-Chloro-N-(3-chloro-4-nitrophenyl)butanamide C₁₀H₁₀Cl₂N₂O₃ 277.10 N/A Nitro, dichlorophenyl Enhanced reactivity due to nitro group; research chemical

Key Observations :

  • Lipophilicity : Chlorine atoms increase logP values (e.g., 2.65 for dichloro derivatives), enhancing membrane permeability but reducing aqueous solubility .
  • Steric Effects : Bulky substituents (e.g., nitro groups) may hinder metabolic degradation, improving stability .

Fentanyl Analogs with Phenylethyl Groups

Butyryl fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide) shares the phenylethyl moiety but incorporates a piperidine ring, a hallmark of opioid receptor binding:

Compound Name Molecular Formula Molecular Weight logP Key Features Regulatory Status Reference
Butyryl fentanyl C₂₃H₃₀N₂O 350.50 4.5 Piperidinyl, phenylethyl Controlled (Schedule I)
4-Chloro-N-(2-phenylethyl)butanamide (hypothetical) C₁₂H₁₅ClNO 224.71 ~2.8 Phenylethyl, chloro Likely unregulated* -

Key Observations :

  • Structural Divergence : The absence of a piperidine ring in this compound likely eliminates opioid receptor affinity, distinguishing it from controlled substances like butyryl fentanyl .

Butanamides with Aliphatic and Heterocyclic Substituents

Substituents beyond phenyl groups modulate physicochemical and functional properties:

Compound Name Molecular Formula Molecular Weight logP Key Features Applications Reference
4-Chloro-N-(2-methylcyclohexyl)butanamide C₁₁H₂₀ClNO 217.74 N/A Cyclohexyl, methyl Intermediate in peptide synthesis
4-Chloro-N-(1,3-thiazol-2-yl)butanamide C₇H₈ClN₂OS 204.67 N/A Thiazole ring Antimicrobial research

Key Observations :

  • Heterocycles : Thiazole rings introduce hydrogen-bonding sites, enhancing target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.